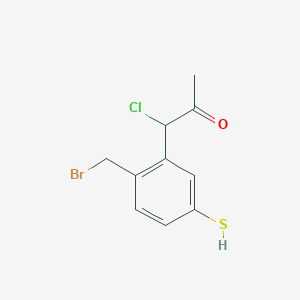
1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium or nickel .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and thiolation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce disulfides .
Scientific Research Applications
1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the mercapto group can participate in redox reactions. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Shares the bromomethyl group but differs in the rest of the structure.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol moiety.
(1-Bromoethyl)benzene: Features a bromomethyl group attached to a benzene ring.
Uniqueness
The presence of both a bromomethyl and a mercapto group allows for diverse chemical transformations and interactions with biological targets .
Biological Activity
1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one is a complex organic compound with the molecular formula C10H10BrClOS and a molecular weight of 293.61 g/mol. Its structure includes a bromomethyl group, a mercapto group, and a chloropropanone moiety, which contribute to its diverse biological activities and potential applications in medicinal chemistry and synthetic biology.
Chemical Structure
The compound's structural features are critical for its reactivity and biological interactions. The presence of the mercapto group allows for redox reactions, while the bromomethyl and chloropropanone functionalities enable nucleophilic substitution reactions.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. This compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The following sections detail its specific biological activities, mechanisms of action, and relevant case studies.
- Covalent Modification of Proteins : The compound can modify protein functions through covalent bonding, influencing enzymatic activities and cellular signaling pathways.
- Redox Reactions : The mercapto group participates in redox reactions, which can affect cellular processes such as apoptosis and proliferation.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes by binding to their active sites, thus interfering with metabolic pathways.
Research Findings
Research has demonstrated various aspects of the compound's biological activity:
- Protein Interaction Studies : Investigations reveal that this compound can significantly alter the activity of certain enzymes by modifying their active sites. For instance, it has been shown to inhibit the activity of glutathione S-transferase (GST), an important enzyme in detoxification processes.
- Antioxidant Activity : The compound exhibits antioxidant properties due to its ability to donate electrons in redox reactions, potentially protecting cells from oxidative stress .
- Cytotoxicity Studies : In vitro studies indicate that this compound may have cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve induction of apoptosis through oxidative stress pathways .
Case Studies
Several case studies have highlighted the biological implications of this compound:
Applications
The unique properties of this compound make it suitable for various applications:
- Drug Development : Its ability to modify protein functions positions it as a valuable tool in pharmacological research.
- Synthetic Chemistry : The compound can serve as a reagent for synthesizing other biologically active molecules due to its reactive functional groups.
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-sulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)10(12)9-4-8(14)3-2-7(9)5-11/h2-4,10,14H,5H2,1H3 |
InChI Key |
IAJLFYFUOQOGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)S)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















